Ethyl 2-(2-bromo-5-methoxyphenyl)acetate Ethyl 2-(2-bromo-5-methoxyphenyl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13547743
InChI: InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-6-9(14-2)4-5-10(8)12/h4-6H,3,7H2,1-2H3
SMILES: CCOC(=O)CC1=C(C=CC(=C1)OC)Br
Molecular Formula: C11H13BrO3
Molecular Weight: 273.12 g/mol

Ethyl 2-(2-bromo-5-methoxyphenyl)acetate

CAS No.:

Cat. No.: VC13547743

Molecular Formula: C11H13BrO3

Molecular Weight: 273.12 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(2-bromo-5-methoxyphenyl)acetate -

Specification

Molecular Formula C11H13BrO3
Molecular Weight 273.12 g/mol
IUPAC Name ethyl 2-(2-bromo-5-methoxyphenyl)acetate
Standard InChI InChI=1S/C11H13BrO3/c1-3-15-11(13)7-8-6-9(14-2)4-5-10(8)12/h4-6H,3,7H2,1-2H3
Standard InChI Key MEPNXTAVAWQDFR-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=C(C=CC(=C1)OC)Br
Canonical SMILES CCOC(=O)CC1=C(C=CC(=C1)OC)Br

Introduction

Structural and Molecular Characteristics

Ethyl 2-(2-bromo-5-methoxyphenyl)acetate features a phenyl ring substituted with bromine at the 2-position and methoxy at the 5-position, linked to an ethyl acetate group via a methylene bridge. Key molecular descriptors include:

PropertyValue
IUPAC NameEthyl 2-(2-bromo-5-methoxyphenyl)acetate
Molecular FormulaC₁₁H₁₃BrO₃
Molecular Weight273.12 g/mol
CAS Number77230407
SMILESCCOC(=O)CC1=C(C=CC(=C1)OC)Br
InChI KeyMEPNXTAVAWQDFR-UHFFFAOYSA-N

The bromine atom introduces steric and electronic effects, influencing regioselectivity in substitution reactions. The methoxy group enhances solubility in polar solvents, while the ester moiety allows for hydrolysis or transesterification .

Synthesis and Manufacturing

Primary Synthetic Route

The most common synthesis involves esterification of (2-bromo-5-methoxyphenyl)acetic acid with ethanol under acidic catalysis. Typical conditions include:

  • Reactants: (2-Bromo-5-methoxyphenyl)acetic acid (1 equiv), ethanol (excess)

  • Catalyst: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA)

  • Temperature: Reflux (78–80°C)

  • Duration: 4–6 hours

  • Yield: 75–85%

The reaction follows Fischer esterification mechanics, with protonation of the carboxylic acid enhancing electrophilicity for nucleophilic ethanol attack.

Precursor Synthesis

The (2-bromo-5-methoxyphenyl)acetic acid precursor is synthesized via bromination of m-methoxybenzoic acid derivatives. A patented method (CN112250562A) employs:

  • Halogenation Solvent: Dichloromethane or chloroform

  • Brominating Agent: Dibromohydantoin or N-bromosuccinimide (NBS)

  • Catalysts: Red phosphorus and potassium bromate

  • Conditions: 25–30°C for 3 hours

  • Yield: ≥92%

This regioselective bromination avoids polybromination byproducts through controlled stoichiometry and catalytic systems.

Physicochemical Properties

Solubility and Stability

  • Solubility: Miscible in dichloromethane, chloroform, and ethyl acetate; sparingly soluble in water (<0.1 mg/mL at 25°C).

  • Stability: Stable under inert atmospheres but susceptible to hydrolysis in basic aqueous conditions.

Spectroscopic Data

While experimental spectra are scarce, predicted properties include:

  • IR: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester), and 560 cm⁻¹ (C-Br).

  • NMR (¹H): Expected signals at δ 1.3 (t, CH₃CH₂O), δ 3.8 (s, OCH₃), δ 4.2 (q, CH₂O), and δ 7.1–7.4 (aromatic protons).

Applications in Chemical Research

Pharmaceutical Intermediates

The compound’s bromine atom facilitates Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl structures found in kinase inhibitors and antiviral agents. For example, coupling with boronic acids yields analogs of ABT-751, a tubulin polymerization inhibitor .

Agrochemical Development

Methoxy and bromine substituents enhance ligand-receptor interactions in herbicidal agents. Derivatives have shown preliminary activity against Arabidopsis thaliana auxin receptors.

Material Science

The ester group participates in photoinitiated polymerization, making it useful in UV-curable resins. Its aromaticity contributes to thermal stability in polymer matrices.

ParameterRecommendation
Storage2–8°C under nitrogen
PPEGloves, goggles, lab coat
DisposalIncineration at >1000°C

The compound is labeled "For research use only" due to uncharacterized toxicity profiles. Acute exposure may cause skin irritation, necessitating ALARA (As Low As Reasonably Achievable) protocols.

Future Research Directions

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes for chiral analogs.

  • Green Chemistry: Replacing halogenated solvents with cyclopentyl methyl ether (CPME) in synthesis.

  • Bioactivity Screening: Evaluating anticancer and antimicrobial potential in high-throughput assays.

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